
1,2-Dichloro-3-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(1-methylethyl)benzene, also known as 1,2-dichloro-4-(1-methylethyl)benzene, is an aromatic compound with a benzene ring substituted by two chlorine atoms and an isopropyl group. This compound is part of the larger family of chlorinated benzenes, which are known for their diverse applications in various fields such as organic synthesis, industrial processes, and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(1-methylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of dichloro(1-methylethyl)benzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of the compound .
化学反応の分析
Types of Reactions
Dichloro(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the chlorine substituents to hydrogen, yielding isopropylbenzene.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Isopropylbenzene.
Substitution: Hydroxyl or amino-substituted derivatives.
科学的研究の応用
Dichloro(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of dichloro(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the benzene ring. This can affect the compound’s binding affinity and activity in biological systems .
類似化合物との比較
Similar Compounds
1,2-Dichlorobenzene: Lacks the isopropyl group, making it less sterically hindered.
1,4-Dichlorobenzene: Has chlorine atoms in the para position, resulting in different chemical properties.
Isopropylbenzene (Cumene): Lacks chlorine substituents, making it more reactive towards electrophilic substitution.
Uniqueness
Dichloro(1-methylethyl)benzene is unique due to the presence of both chlorine atoms and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
51345-56-3 |
|---|---|
分子式 |
C9H10Cl2 |
分子量 |
189.08 g/mol |
IUPAC名 |
1,2-dichloro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
InChIキー |
NYCKJGRASIXRFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
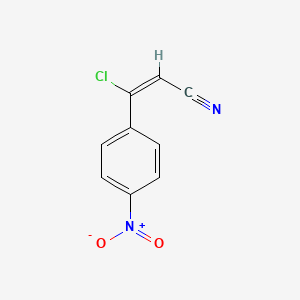
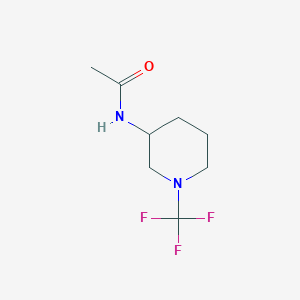



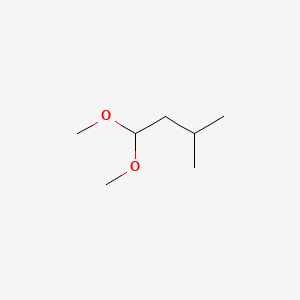
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)

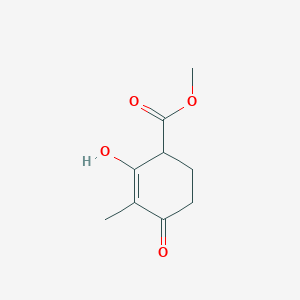
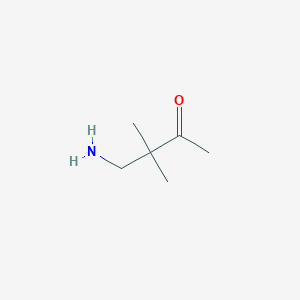
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
